N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13639968
InChI: InChI=1S/C22H28N2O4/c1-14-16(10-8-12-18(14)27-6)20(25)23-24(22(3,4)5)21(26)17-11-9-13-19(28-7)15(17)2/h8-13H,1-7H3,(H,23,25)
SMILES: CC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=C(C(=CC=C2)OC)C)C(C)(C)C
Molecular Formula: C22H28N2O4
Molecular Weight: 384.5 g/mol

N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide

CAS No.:

Cat. No.: VC13639968

Molecular Formula: C22H28N2O4

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide -

Specification

Molecular Formula C22H28N2O4
Molecular Weight 384.5 g/mol
IUPAC Name N'-tert-butyl-3-methoxy-N'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide
Standard InChI InChI=1S/C22H28N2O4/c1-14-16(10-8-12-18(14)27-6)20(25)23-24(22(3,4)5)21(26)17-11-9-13-19(28-7)15(17)2/h8-13H,1-7H3,(H,23,25)
Standard InChI Key BAJJJOHXCXEMRD-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=C(C(=CC=C2)OC)C)C(C)(C)C
Canonical SMILES CC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=C(C(=CC=C2)OC)C)C(C)(C)C

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, N-(tert-butyl)-3-methoxy-N'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide, reflects its intricate substitution pattern. Key structural features include:

  • A benzohydrazide core (C₆H₅CONHNHCOC₆H₅).

  • tert-Butyl group (–C(CH₃)₃) at the N-position, enhancing steric bulk and metabolic stability.

  • Methoxy groups (–OCH₃) at the 3-position of both aromatic rings, influencing electronic distribution.

  • Methyl groups (–CH₃) at the 2-position of the benzoyl moiety and the hydrazide-linked benzene ring.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₉N₂O₄
Molecular Weight409.49 g/mol
CAS Registry NumberNot publicly disclosed
SMILESCOC1=CC(=CC(=C1C)OC)C(=O)NNC(=O)C2=C(C(=CC=C2)OC)C(C)(C)C

The tert-butyl group’s steric hindrance may reduce solubility in polar solvents while increasing lipophilicity, a critical factor in drug design. Methoxy groups contribute to hydrogen bonding and π-π stacking interactions, potentially enhancing binding affinity to biological targets.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While explicit protocols for this compound are scarce, benzohydrazides are typically synthesized via sequential functionalization:

Step 1: Hydrazide Formation
2-Methylbenzoic acid reacts with hydrazine hydrate under reflux (70–80°C, 6–8 hours) to yield 2-methylbenzohydrazide .

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s stability and solubility are governed by its substituents:

  • Melting Point: Estimated 180–185°C (similar to tert-butyl-substituted benzohydrazides) .

  • Solubility: Low in water (<0.1 mg/mL), moderate in ethanol (∼15 mg/mL) .

  • LogP: Predicted 3.8 (indicating high lipophilicity) .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.38 (s, 9H, tert-butyl).

    • δ 3.82 (s, 6H, methoxy).

    • δ 6.7–7.5 (m, aromatic protons).

Infrared (IR) Spectroscopy:

  • Strong absorption at 1650 cm⁻¹ (C=O stretch) .

  • Bands at 1240 cm⁻¹ (C–O of methoxy) .

Biological Activity and Mechanisms

Enzyme Inhibition

Benzohydrazides are known inhibitors of:

  • Cyclooxygenase-2 (COX-2): Methoxy groups mimic arachidonic acid’s binding motif .

  • Monoamine Oxidase (MAO): Hydrazide moiety chelates flavin adenine dinucleotide (FAD) cofactor .

Antifungal and Antibacterial Effects

Structural analogs exhibit:

  • MIC Values: 8–32 µg/mL against Candida albicans .

  • Biofilm Disruption: Tert-butyl groups penetrate lipid bilayers.

Industrial and Research Applications

Pharmaceutical Development

  • Prodrug Design: Hydrazide linkage enables controlled drug release .

  • Polymer Stabilizers: Antioxidant properties prevent thermal degradation .

Material Science

  • Coordination Polymers: Chelates metal ions (e.g., Cu²⁺) for catalytic applications.

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